Mal-amido-PEG24-TFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVWSNWDFQZUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H108F4N2O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Mal-amido-PEG24-TFP Ester in Advanced Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Heterobifunctional Crosslinker for Precise Molecular Linkage

Mal-amido-PEG24-TFP ester is a sophisticated heterobifunctional crosslinking reagent meticulously designed for the precise covalent linkage of biomolecules. Its utility in bioconjugation stems from its three distinct components: a maleimide (B117702) group, a 2,3,5,6-tetrafluorophenyl (TFP) ester, and a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for the sequential and specific conjugation of two different molecules, typically a thiol-containing molecule and an amine-containing molecule.

The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond. The TFP ester, on the other hand, is a highly reactive functional group that readily couples with primary amines, such as those on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides, to form a stable amide bond. The extended PEG24 linker provides a hydrophilic spacer arm, which is crucial for enhancing the solubility and stability of the resulting conjugate, as well as minimizing steric hindrance between the conjugated molecules.

Quantitative Data Summary

The efficiency and stability of the conjugation reactions are paramount for the successful development of bioconjugates. The following tables summarize key quantitative data for the reactive moieties of this compound.

Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Rates

| pH | TFP Ester Half-life | NHS Ester Half-life |

| 7.0 | ~10 hours | Hours |

| 8.0 | ~1 hour | Minutes |

| 10.0 | ~6 minutes | < 1 minute |

| Data adapted from studies on self-assembled monolayers, demonstrating the relative stability of TFP esters compared to N-hydroxysuccinimide (NHS) esters, another common amine-reactive group. TFP esters show significantly greater stability, especially under basic conditions, allowing for more controlled and efficient conjugation to amines.[1][] |

Table 2: Maleimide-Thiol Conjugation Efficiency

| Maleimide:Thiol Molar Ratio | Incubation Time | Conjugation Efficiency |

| 2:1 | 30 minutes | 84 ± 4% |

| 5:1 | 2 hours | 58 ± 12% |

| Data from a study on the conjugation of thiol-containing ligands to maleimide-functionalized nanoparticles. Optimal efficiency is achieved with a modest excess of maleimide and a relatively short incubation time.[3][4] |

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex biologics, including:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The TFP ester can react with lysine residues on the antibody, and the maleimide can react with a thiol group on the drug or a modified linker attached to the drug. The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC.

-

PROTACs (Proteolysis Targeting Chimeras): this compound is an ideal linker for synthesizing PROTACs.[5][6][7][8][9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.

Experimental Protocols

The following are detailed methodologies for the two key conjugation reactions involving this compound.

Protocol 1: Amine Conjugation via TFP Ester

This protocol describes the conjugation of the TFP ester moiety to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.5-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Thiol Conjugation via Maleimide

This protocol details the conjugation of the maleimide moiety to a thiol-containing molecule (e.g., a protein with cysteine residues, a peptide, or a small molecule).

Materials:

-

Thiol-containing molecule in a degassed buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)

-

Amine-conjugated molecule from Protocol 1

-

Quenching solution (e.g., 1 M beta-mercaptoethanol or N-acetylcysteine)

-

Purification column

Procedure:

-

Reduction of Disulfides (if necessary): If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Conjugation Reaction: Add the amine-conjugated molecule (with the now-activated maleimide group) to the thiol-containing molecule. A 1.5-5 fold molar excess of the maleimide-containing molecule is typically used.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

Quenching: Add a quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.

-

Characterization: Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, mass spectrometry, and HPLC.

Visualizing Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound, and its subsequent mechanism of action.

Caption: Workflow for PROTAC synthesis and its mechanism of action.

Signaling Pathway Modulation by a BET-Degrading PROTAC

A prime example of a bioconjugate that could be synthesized using a maleimide-PEG-ester linker is a PROTAC targeting BET proteins, such as ARV-825. By degrading BRD4, these PROTACs can downregulate the expression of the oncogene c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling pathway modulation by a BET-degrading PROTAC.

References

- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mal-amido-PEG2-TFP ester | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

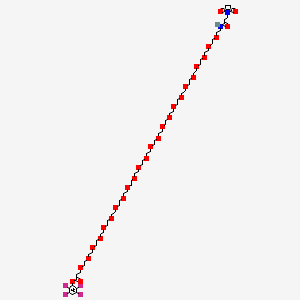

Mal-amido-PEG24-TFP ester structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Mal-amido-PEG24-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

This compound is a sophisticated chemical entity meticulously designed for covalent linkage of biomolecules. Its structure comprises three key functional components:

-

Maleimide (B117702) Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This specificity allows for controlled, site-specific conjugation.

-

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG24): The 24-unit polyethylene glycol chain is a long, hydrophilic spacer. The PEG moiety enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic crosslinkers.[1] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the final bioconjugate.[2]

-

Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily couples with primary amines, such as those found on lysine (B10760008) residues in proteins or on the N-terminus of peptides, to form stable amide bonds. TFP esters are noted for their enhanced stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving reaction efficiency.[3][4]

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.

| Property | Value | Reference(s) |

| Molecular Weight | 1445.53 g/mol | [5] |

| Molecular Formula | C₆₄H₁₀₈F₄N₂O₂₉ | [5] |

| Purity | Typically ≥95% to 98% | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water and most organic solvents like DMSO and DMF.[6] | |

| Storage Conditions | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. | [6][7] |

Reactivity and Reaction Mechanisms

The utility of this compound lies in its dual reactivity, enabling the sequential or simultaneous conjugation of two different molecules.

Maleimide-Thiol Reaction

The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1]

Caption: Reaction of the maleimide group with a thiol.

TFP Ester-Amine Reaction

The TFP ester reacts with primary amines through nucleophilic acyl substitution to create a stable amide bond. This reaction is optimal at a pH range of 7.5 to 8.0.[8] The tetrafluorophenyl group is an excellent leaving group, facilitating this reaction. TFP esters exhibit greater hydrolytic stability in aqueous buffers compared to NHS esters, which is a significant advantage.[3][4]

Caption: Reaction of the TFP ester group with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of these protocols for specific applications is highly recommended.

Two-Step Sequential Conjugation Protocol

This is the most common approach, minimizing self-conjugation and unwanted side reactions.

Step 1: Reaction of TFP Ester with an Amine-Containing Molecule (e.g., a small molecule drug)

-

Dissolve the Amine-Containing Molecule: Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).

-

Dissolve this compound: Immediately before use, dissolve the this compound in the same anhydrous organic solvent.

-

Reaction: Add the this compound solution to the amine-containing molecule solution. A molar excess of the TFP ester (typically 1.1 to 1.5 equivalents) is recommended. The reaction can be carried out at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

Purification (Optional but Recommended): Once the reaction is complete, the intermediate product (Maleimide-PEG-Molecule) can be purified to remove unreacted starting materials using methods like preparative HPLC.

Step 2: Reaction of the Maleimide-PEG-Molecule with a Thiol-Containing Biomolecule (e.g., a monoclonal antibody)

-

Prepare the Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the antibody to generate free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This step should be performed in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

-

Dissolve the Maleimide-PEG-Molecule: Dissolve the purified intermediate from Step 1 in a suitable buffer (e.g., PBS).

-

Conjugation: Add the Maleimide-PEG-Molecule solution to the thiol-containing biomolecule solution. A molar excess of the maleimide-functionalized molecule (typically 5 to 20-fold over the biomolecule) is generally used.[6] The reaction should be carried out at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching: The reaction can be quenched by adding a small molecule thiol such as cysteine or N-acetylcysteine to react with any excess maleimide groups.

-

Purification: The final conjugate should be purified to remove unreacted linker, small molecules, and unconjugated biomolecules. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

References

- 1. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nanocs.net [nanocs.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG24-TFP Ester Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of the Mal-amido-PEG24-TFP ester crosslinker. This heterobifunctional reagent is a valuable tool in bioconjugation, enabling the covalent linkage of molecules containing thiol and amine functionalities, respectively. This document details its chemical properties, reaction kinetics, and provides standardized protocols for its use in creating stable bioconjugates for research and therapeutic development.

Core Principles and Mechanism of Action

The this compound is a sophisticated crosslinking agent comprised of three key components: a maleimide (B117702) group, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. Each component plays a distinct and crucial role in the crosslinking process.

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] This specificity allows for the targeted conjugation to cysteine residues under mild conditions.

-

Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily couples with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[3][4] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis, particularly at neutral to basic pH.[5][6] This enhanced stability leads to more efficient and reproducible conjugation reactions.

-

PEG24 Spacer: The polyethylene glycol spacer, consisting of 24 ethylene (B1197577) glycol units, imparts several beneficial properties to the crosslinker and the resulting bioconjugate. Its hydrophilic nature increases the water solubility of the crosslinker and the modified molecules, which is particularly advantageous when working with hydrophobic drugs or proteins.[7] The long, flexible chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.

The overall mechanism involves a two-step or one-pot reaction strategy where the maleimide and TFP ester ends of the crosslinker react with their respective target functional groups on the molecules to be conjugated.

Quantitative Data

The efficiency and stability of the conjugation reactions are critical for the successful application of the this compound crosslinker. The following tables summarize key quantitative data regarding the reactivity and stability of the functional ends of the crosslinker.

Table 1: Hydrolysis Half-lives of TFP Ester vs. NHS Ester

| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) | Fold Difference |

| 7.0 | ~7.6 hours | ~4 hours | ~1.9x |

| 8.0 | ~2.5 hours | ~30 minutes | ~5x |

| 10.0 | ~39 minutes | ~4.6 minutes | ~8.5x |

| Data is based on studies with TFP and NHS ester-terminated self-assembled monolayers and provides a strong indication of the relative stability in aqueous solutions.[5] |

Table 2: Reaction Kinetics of Maleimide-Thiol Conjugation

| Reactants | Second-Order Rate Constant (k₂) | pH Condition | Reference |

| Carbonylacrylic derivative with N-Boc-Cys-OMe | 40.2 M⁻¹s⁻¹ | Neutral | [8] |

| N-methylated vinylpyridine with N-Ac-Cys-NH₂ | 18.2 M⁻¹s⁻¹ | Neutral | [9] |

| This data for similar thiol-reactive compounds illustrates the rapid kinetics of the Michael addition reaction. |

Table 3: Recommended Reaction Conditions for Optimal Conjugation

| Functional Group | Target Residue | Optimal pH Range | Recommended Molar Excess of Crosslinker |

| Maleimide | Cysteine (Thiol) | 6.5 - 7.5 | 10-20 fold |

| TFP Ester | Lysine (Amine) | 7.5 - 8.0 | 5-20 fold |

| [10][11] |

Experimental Protocols

The following are detailed methodologies for performing a two-step protein-protein conjugation using this compound.

Materials

-

This compound

-

Protein 1 (containing accessible primary amines)

-

Protein 2 (containing accessible free thiols or reducible disulfides)

-

Reaction Buffer A (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

-

Reaction Buffer B (e.g., Phosphate Buffer), pH 6.5-7.0

-

Quenching Reagent (e.g., Tris or glycine (B1666218) solution)

-

Reducing Agent (if needed, e.g., TCEP)

-

Desalting columns or dialysis equipment

-

Anhydrous DMSO or DMF

Step 1: Activation of Protein 1 with TFP Ester

-

Preparation of Protein 1: Dissolve Protein 1 in Reaction Buffer A to a concentration of 1-10 mg/mL.

-

Preparation of Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against Reaction Buffer B.

Step 2: Conjugation of Activated Protein 1 to Protein 2

-

Preparation of Protein 2:

-

If Protein 2 has accessible free thiols, dissolve it in Reaction Buffer B.

-

If Protein 2 has disulfide bonds, they must first be reduced. Incubate the protein with a 10-50 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer B.

-

-

Conjugation Reaction: Immediately mix the purified, maleimide-activated Protein 1 with the thiol-containing Protein 2 in a 1:1 to 1:5 molar ratio (activated Protein 1: Protein 2).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of the Conjugate: Purify the final protein-protein conjugate from unreacted proteins and other reagents using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Characterization of the Conjugate

The success of the conjugation can be assessed by various analytical techniques, including:

-

SDS-PAGE: To visualize the formation of a higher molecular weight product.

-

Mass Spectrometry (MS): To confirm the mass of the conjugate.

-

HPLC: To assess the purity and quantify the conjugation efficiency.

Visualizations

Mechanism of Action

Caption: Reaction mechanism of the this compound crosslinker.

Experimental Workflow

Caption: Two-step experimental workflow for protein-protein conjugation.

Conclusion

The this compound is a versatile and efficient heterobifunctional crosslinker for the conjugation of thiol- and amine-containing molecules. Its key features, including the high selectivity of the maleimide group, the enhanced stability of the TFP ester, and the beneficial properties of the PEG spacer, make it an excellent choice for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably generate stable and functional bioconjugates to advance their scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [ruspoj.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 8. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

Synthesis and purity of Mal-amido-PEG24-TFP ester.

An In-Depth Technical Guide to the Synthesis and Purity of Mal-amido-PEG24-TFP Ester

Introduction

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key components: a maleimide (B117702) group, a 24-unit polyethylene (B3416737) glycol (PEG) chain with an internal amide bond, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The maleimide terminus selectively reacts with thiol (sulfhydryl) groups, while the TFP ester terminus reacts with primary amines.[3][4] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5] TFP esters are notable for being less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering greater stability and efficiency in conjugation reactions.[4][5][6]

This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and purity analysis of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound is presented below. It is important to note that variations may exist between suppliers.

| Property | Value | Reference |

| Molecular Formula | C64H108F4N2O29 | [7] |

| Molecular Weight | 1445.53 g/mol | [7] |

| Purity | Typically ≥95% or ≥98% | [7][8] |

| Appearance | Solid | [7] |

| Solubility | Soluble in Chloroform, DMSO, DMF, Acetonitrile, Dichloromethane | [5] |

| Storage Conditions | -20°C for long-term storage | [5] |

Synthesis Pathway

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be logically deduced from its structure. The process involves the sequential coupling of the three main components: the maleimide moiety, the PEG linker, and the TFP ester. A likely approach involves the formation of an amide bond to link two PEG12 units, followed by functionalization of the termini.

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanisms in Bioconjugation

The utility of this compound lies in its two distinct reactive termini, which allow for the sequential and specific conjugation of two different molecules.

Maleimide-Thiol Conjugation

The maleimide group reacts with a thiol group (typically from a cysteine residue on a protein or peptide) via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[9][10] The resulting thioether bond is stable under physiological conditions.[11]

Caption: Reaction of the maleimide group with a thiol.

TFP Ester-Amine Conjugation

The TFP ester is an activated ester that reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[12] TFP esters are preferred over NHS esters in certain applications due to their increased stability in aqueous solutions and resistance to hydrolysis, especially at higher pH values.[6] The optimal pH for this reaction is typically between 7.5 and 8.0.[3]

Caption: Reaction of the TFP ester group with a primary amine.

Experimental Protocols

General Protocol for Two-Step Sequential Bioconjugation

This protocol outlines the general steps for conjugating a thiol-containing protein to an amine-containing molecule using this compound. Optimization is crucial for each specific application.

Step 1: Thiol-Maleimide Reaction

-

Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[11] A typical protein concentration is 1-10 mg/mL.[11]

-

Prepare Linker Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

-

Purification: Remove the excess, unreacted linker using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The buffer should be exchanged to one suitable for the next step (pH 7.5-8.0).

Step 2: TFP Ester-Amine Reaction

-

Prepare Amine-Molecule Solution: Dissolve the amine-containing molecule in a buffer compatible with the reaction (pH 7.5-8.0).

-

Reaction: Add the amine-containing molecule to the purified maleimide-activated protein from Step 1. A molar excess of the amine molecule may be required.

-

Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Final Purification: Purify the final conjugate to remove any unreacted protein, amine molecule, and byproducts using appropriate chromatographic techniques such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

Recommended Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction |

| pH Range | 6.5 - 7.5[10] | 7.5 - 8.0[3] |

| Molar Ratio | 5-20 fold excess of linker over thiol | 1.5-10 fold excess of amine over activated protein |

| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |

| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight at 4°C) |

| Buffer | Phosphate, HEPES, Tris (non-amine based) | Phosphate, Borate |

Purity Analysis and Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stability of both the this compound linker and the final bioconjugate.[13] The heterogeneity of PEGylated products presents an analytical challenge, often requiring a combination of techniques.[13]

Caption: General workflow for the purification and analysis of bioconjugates.

Analytical Techniques for Purity Assessment

| Technique | Purpose | Expected Results / Information Obtained |

| Reverse-Phase HPLC (RP-HPLC) | Assesses purity and separates species based on hydrophobicity. Can separate unconjugated drug/molecule from the conjugate.[14] | A main peak corresponding to the pure conjugate, with minimal peaks for impurities or starting materials. |

| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size. Effective for removing unreacted small molecules and detecting aggregation.[15] | A high molecular weight peak for the conjugate, separated from lower molecular weight peaks of unreacted linker or molecule. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the linker and the final conjugate, providing information on the drug-to-antibody ratio (DAR) for ADCs.[13] | A mass spectrum with peaks corresponding to the expected molecular weight(s) of the final product. |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Provides detailed structural information of the linker molecule. | A spectrum confirming the presence of characteristic peaks for the maleimide, PEG, and TFP functional groups. |

| UV-Vis Spectroscopy | Quantifies protein and sometimes the attached molecule if it has a distinct chromophore. | Used to determine the concentration of the protein and the degree of conjugation. |

Conclusion

This compound is a versatile and robust heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer and the stability of the TFP ester, make it an invaluable tool in modern drug development. A thorough understanding of its synthesis, reaction mechanisms, and the analytical methods required for its characterization is paramount to achieving high-quality, reproducible conjugates for therapeutic and research applications. The successful implementation of the protocols and analytical workflows described in this guide will enable researchers to harness the full potential of this powerful crosslinking reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 5. MAL-PEG24-amido-PEG24-TFP ester | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. MAL-dPEG®24-Amido-dPEG®24-TFP Ester | CymitQuimica [cymitquimica.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG24-TFP Ester in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Mal-amido-PEG24-TFP (tetrafluorophenyl) ester, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility and stability of this linker in aqueous environments is paramount for the successful design and execution of conjugation strategies, ensuring reproducibility and optimizing reaction yields.

Core Concepts: Solubility

The solubility of Mal-amido-PEG24-TFP ester is governed primarily by its long polyethylene (B3416737) glycol (PEG) chain. The 24 ethylene (B1197577) glycol units impart significant hydrophilicity, generally leading to good solubility in aqueous buffers.[1][2][3][4] However, the terminal maleimide (B117702) and TFP ester moieties introduce hydrophobic characteristics that can influence its behavior, particularly at high concentrations.

Factors Influencing Solubility

-

PEG Chain Length : The PEG24 chain is a dominant factor in promoting aqueous solubility by forming hydrogen bonds with water molecules.[1] Longer PEG chains generally correlate with increased hydrophilicity and solubility.[1]

-

Buffer Composition : The type and concentration of buffer salts can affect solubility. High salt concentrations may lead to a "salting-out" effect, potentially reducing the solubility of the linker.

-

pH : The pH of the aqueous buffer is not expected to have a major impact on the solubility of the intact linker, as the molecule does not possess strongly ionizable groups. However, pH plays a critical role in the stability of the functional ends, as detailed in the stability section.

-

Temperature : Temperature effects on solubility should be determined empirically, but typically, solubility increases with temperature for most compounds.

-

Organic Co-solvents : For creating concentrated stock solutions, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. The final concentration of the organic solvent in the aqueous reaction buffer should be minimized (typically <10%) to avoid negative impacts on protein stability and reaction kinetics.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the general properties of high molecular weight PEG linkers suggest good aqueous solubility. The table below summarizes the expected solubility profile. Researchers should perform their own measurements for specific buffer systems.

| Solvent System | Expected Solubility | Remarks |

| Aqueous Buffers (e.g., PBS, HEPES, pH 6.5-8.0) | Good | The long PEG24 chain enhances solubility.[1][3] Solubility should be empirically determined for the specific application and desired concentration. |

| Organic Solvents (e.g., DMSO, DMF) | High | Ideal for preparing high-concentration stock solutions before dilution into aqueous reaction buffers. |

Core Concepts: Stability

The stability of this compound in aqueous buffers is a critical consideration, as the molecule contains two functional groups, the maleimide and the TFP ester, that are susceptible to hydrolysis. The rate of hydrolysis for both groups is highly dependent on the pH of the solution.

TFP Ester Stability

The tetrafluorophenyl (TFP) ester is an amine-reactive functional group. A key advantage of TFP esters over more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to spontaneous hydrolysis in aqueous media, particularly at neutral to basic pH.[5][6] This superior stability allows for a wider experimental window and more efficient conjugation to primary amines.

-

pH Dependence : Hydrolysis of the TFP ester is accelerated at higher pH values. The optimal pH range for reaction with primary amines is typically 7.5-8.5.

-

Reaction vs. Hydrolysis : While more stable than NHS esters, the TFP ester still competes between aminolysis (the desired reaction) and hydrolysis. Higher amine concentrations will favor the desired conjugation reaction.

Maleimide Stability

The maleimide group is a thiol-reactive functional group that can undergo hydrolysis of its imide ring to form a non-reactive maleamic acid derivative.

-

pH Dependence : The maleimide ring is relatively stable at acidic to neutral pH (pH < 7).[7] As the pH increases above 7, the rate of hydrolysis significantly increases.[7][8][9] The recommended pH range for the specific reaction with thiols is 6.5-7.5.

-

Competitive Reactions : At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine (B10760008) side chains), which can be an undesirable side reaction.

Quantitative Stability Data

Precise half-life data is specific to buffer composition, pH, and temperature. The following table provides a summary of the stability characteristics based on the known behavior of these functional groups.

| Functional Group | pH Range | Relative Stability | Primary Hydrolysis Product | Remarks |

| TFP Ester | 6.5 - 7.5 | High | Carboxylic Acid + TFP | Relatively stable, hydrolysis is a slow competing reaction. |

| 7.5 - 8.5 | Moderate | Carboxylic Acid + TFP | Rate of hydrolysis increases, but this is also the optimal range for amine reaction.[5][6] | |

| Maleimide | < 6.5 | High | Maleamic Acid | The maleimide ring is generally stable against hydrolysis.[7] |

| 6.5 - 7.5 | Moderate | Maleamic Acid | Optimal range for thiol reaction; hydrolysis rate begins to increase. | |

| > 7.5 | Low | Maleamic Acid | Hydrolysis becomes significant, and competitive reaction with amines can occur.[7] |

Experimental Protocols

The following protocols provide a framework for determining the aqueous solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol uses a shake-flask method followed by HPLC quantification to determine the equilibrium solubility.

-

Preparation of Buffers : Prepare a series of aqueous buffers relevant to your intended application (e.g., 100 mM Phosphate Buffer at pH 6.5, 7.4, and 8.0).

-

Sample Preparation : Add an excess amount of this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that it does not fully dissolve.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Clarification : Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved linker using a pre-calibrated HPLC method with UV detection.

-

Calculation : Determine the concentration in mg/mL or mM based on the calibration curve.

Protocol for Assessing Stability (Hydrolysis Rate)

This protocol uses HPLC to monitor the degradation of the linker over time in different aqueous buffers.

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent like DMSO (e.g., 10 mM).

-

Reaction Setup : Dilute the stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 6.5, 7.4, 8.5) to a final concentration of 1 mM. The final DMSO concentration should be low (e.g., 5%).

-

Time-Course Sampling : Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching : Immediately quench the hydrolysis by diluting the aliquot into a cold, acidic mobile phase to prevent further degradation before analysis.

-

HPLC Analysis : Analyze each time point sample using a stability-indicating HPLC method. This method must be able to resolve the parent peak of the intact linker from its hydrolysis products (maleamic acid and the carboxylic acid from the TFP ester end).

-

Data Analysis : Plot the percentage of the remaining intact linker peak area against time. From this data, the half-life (t½) of the linker under each condition can be calculated by fitting the data to a first-order decay model.[5]

Visualizations

Chemical Degradation Pathways

The following diagrams illustrate the pH-dependent hydrolysis pathways for the maleimide and TFP ester functional groups.

Caption: pH-dependent hydrolysis pathways of TFP ester and maleimide functional groups.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in a typical experimental workflow to determine the stability of the linker.

Caption: Experimental workflow for assessing the hydrolytic stability of the linker.

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. fcad.com [fcad.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Technical Core of Mal-amido-PEG24-TFP Ester: A Guide for Advanced Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of crosslinking agents is paramount for the successful design and synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth analysis of Mal-amido-PEG24-TFP ester, a heterobifunctional linker that offers a versatile tool for covalently conjugating amine- and sulfhydryl-containing molecules. This document elucidates the linker's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key workflows and mechanisms of action.

Unraveling the Physicochemical Properties

A potential point of confusion in the nomenclature of commercially available PEGylated linkers is the distinction between molecules with a single PEG chain and those with linked PEG chains. The term "this compound" can refer to two distinct molecules. The first contains a single PEG24 chain, while the second is a larger construct comprising two linked PEG24 chains, effectively functioning as a PEG48 linker. For clarity, the properties of both are presented below.

| Property | This compound | MAL-dPEG®₂₄-amido-dPEG®₂₄-TFP Ester |

| Synonyms | Mal-amido-PEG-24-TFP ester; MalamidoPEG24TFP ester | Functionally a dPEG®48 crosslinker |

| Molecular Weight | 1445.53 g/mol | 2573.87 g/mol [1] |

| Chemical Formula | C64H108F4N2O29[2] | C115H209F4N3O54[1] |

| Spacer Arm Length | ~87 atoms | 158 atoms (183.5 Å)[1] |

| Purity | Typically >95-98% | Typically >97%[1] |

| Form | Solid[2] | Not specified, likely solid |

| Solubility | Soluble in DMSO and DMF | Soluble in Methylene Chloride, DMSO, DMAC, DMF, Acetonitrile, or Chloroform[1] |

| Storage | Recommended storage at -20°C[1] | Recommended storage at -20°C[1][3] |

Core Reactivity and Applications

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. This design allows for the sequential and specific conjugation of two different molecules.

The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, is most efficient at a pH range of 6.5-7.5 and results in a stable thioether bond.[][5]

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions and higher reactivity with amines, with an optimal pH range of 7.5-8.0.[6][7]

The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which can be advantageous for improving the pharmacokinetic properties of biotherapeutics and reducing aggregation.[][8] A primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[9]

Experimental Protocols

The following are generalized yet detailed methodologies for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Two-Step Bioconjugation Protocol

This protocol is designed for the sequential conjugation of an amine-containing molecule followed by a sulfhydryl-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Sulfhydryl-containing molecule (e.g., protein, peptide, small molecule)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

-

Reaction Buffer B: 0.1 M phosphate (B84403) buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, dissolve the required amount of the linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dissolve the amine-containing molecule in Reaction Buffer A to a concentration of 2-10 mg/mL.

-

-

Reaction with Amine-Containing Molecule:

-

While gently stirring, add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Removal of Excess Linker:

-

Remove the unreacted this compound using a desalting column equilibrated with Reaction Buffer B.

-

-

Reaction with Sulfhydryl-Containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Final Conjugate:

-

The final conjugate can be purified from excess sulfhydryl-containing molecule and reaction byproducts by size exclusion chromatography or dialysis.

-

PROTAC Synthesis Workflow

In PROTAC synthesis, the linker is typically conjugated to the E3 ligase ligand and the target protein ligand in a stepwise manner. The choice of which component to react first will depend on the chemical functionalities of the ligands.

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

Visualizing the Mechanism and Workflow

To further aid in the conceptualization of the applications of this compound, the following diagrams illustrate a general bioconjugation workflow and the mechanism of action for a PROTAC.

Caption: A two-step bioconjugation workflow using a heterobifunctional linker.

Caption: The mechanism of action for a PROTAC, facilitating protein degradation.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. vectorlabs.com [vectorlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reactivity of Maleimide Groups with Thiols at pH 6.5-7.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the maleimide-thiol reaction, a cornerstone of bioconjugation chemistry, with a specific focus on its behavior within the physiologically relevant pH range of 6.5 to 7.5. Understanding the kinetics, mechanism, and potential side reactions within this window is critical for the successful design and synthesis of stable, functional bioconjugates, including antibody-drug conjugates (ADCs).

Core Reaction Mechanism: The Thiol-Michael Addition

The conjugation of a maleimide (B117702) to a thiol-containing molecule (such as a cysteine residue in a protein) proceeds via a Michael addition reaction.[1][2] This reaction is highly efficient and forms a stable covalent thioether bond.[] The key to the reaction's pH dependence lies in the deprotonation of the thiol group (R-SH), which has a pKa typically in the range of 8-9, to form the much more nucleophilic thiolate anion (R-S⁻).

Within the pH range of 6.5 to 7.5, a sufficient concentration of the reactive thiolate species is present to allow the reaction to proceed at a practical rate, while minimizing competing side reactions.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.[2][4]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Reaction Kinetics and pH Influence

The rate of the thiol-maleimide conjugation is highly pH-dependent. The reaction is significantly faster at pH 7.5 than at pH 6.5 due to the increased concentration of the nucleophilic thiolate anion. However, this acceleration comes with a trade-off: the increased rate of undesirable side reactions.

Key Considerations:

-

pH 6.5-7.0: Offers the best balance of reaction rate and selectivity. It minimizes maleimide hydrolysis and competing reactions with amines (e.g., lysine (B10760008) residues).[4][6]

-

pH 7.0-7.5: Provides faster reaction kinetics, which can be advantageous for time-sensitive conjugations or with less reactive thiols.[7] However, the potential for side reactions increases.

-

Above pH 7.5: The reaction loses its high chemoselectivity for thiols as the deprotonation of primary amines (like the ε-amino group of lysine) becomes significant, leading to competitive reactions.[4][5]

Table 1: Quantitative Data on Maleimide-Thiol Conjugation

| Ligand | Maleimide:Thiol Molar Ratio | pH | Reaction Time & Temp. | Conjugation Efficiency |

|---|---|---|---|---|

| cRGDfK peptide | 2:1 | 7.0 | 30 min, Room Temp | 84 ± 4%[8][9] |

| cRGDfK peptide | 3:1 | 7.0 | 2 hours, Room Temp | ~100%[7] |

| 11A4 nanobody | 5:1 | 7.4 | 2 hours, Room Temp | 58 ± 12%[8][9] |

Competing Reactions and Stability

While the thiol-maleimide reaction is robust, several side reactions can impact the yield and stability of the final conjugate, particularly as the pH increases.

The maleimide ring is susceptible to hydrolysis, which increases with pH.[4] This reaction opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[9] Therefore, aqueous solutions of maleimides should be prepared immediately before use, and conjugation reactions should be performed at the lowest possible pH within the functional 6.5-7.5 range.[4][5]

Table 2: pH-Dependent Hydrolysis of Maleimide

| pH | Temperature | Stability/Rate of Hydrolysis |

|---|---|---|

| 5.5 | 37°C | Extremely slow hydrolysis, high stability.[10] |

| 7.4 | 37°C | Faster hydrolysis compared to lower pH.[10] |

| > 8.0 | - | Significant hydrolysis occurs, leading to unreactive maleic acid amide.[9] |

| 9.0 | - | Fast ring opening.[10] |

| 11.0 | - | Extremely fast hydrolysis.[10] |

The formed succinimidyl thioether bond, while generally considered stable, can undergo a retro-Michael reaction, especially in the presence of other thiols.[11][12] This can lead to the exchange of the conjugated molecule. The stability of this adduct is a critical factor in the efficacy of ADCs.[13]

For peptides with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the conjugate.[1] This leads to a transcyclization reaction, forming a six-membered thiazine (B8601807) ring.[1][11] This rearrangement is more prominent at neutral to basic pH and can be suppressed by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal amine.[1][11]

Experimental Protocols

A generalized protocol for the conjugation of a thiol-containing protein to a maleimide-functionalized molecule is outlined below. Optimization of molar ratios and incubation times is crucial for each specific system.

Caption: A typical workflow for protein labeling using maleimide-thiol chemistry.

-

Buffer Preparation : Use a degassed buffer such as Phosphate-Buffered Saline (PBS), Tris, or HEPES at a concentration of 10-100 mM, with the pH adjusted to between 7.0 and 7.5.[7] Degassing by vacuum or by bubbling with an inert gas like nitrogen or argon is important to prevent the oxidation of thiols.

-

Protein Preparation : Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[8] If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for approximately 30 minutes at room temperature.[14]

-

Maleimide Reagent Preparation : Prepare a stock solution of the maleimide-functionalized reagent (e.g., a fluorescent dye or drug linker) at a concentration of 10 mM in an anhydrous solvent like DMSO or DMF. This solution should be prepared immediately before use to avoid hydrolysis.[14]

-

Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve a final molar ratio of maleimide-to-protein between 10:1 and 20:1.[7] This excess of the maleimide reagent helps to drive the reaction to completion. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C. For sensitive proteins, the lower temperature is recommended.[7]

-

Purification and Analysis : After incubation, remove the unreacted maleimide and other reagents. This is typically achieved by size exclusion chromatography (gel filtration), dialysis, or HPLC.[7][8] The final conjugate can be characterized by methods such as RP-HPLC to confirm purity and determine retention time differences between the starting materials and the product.[7] The degree of labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

References

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

Reactivity of TFP Esters with Primary Amines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3,5,6-Tetrafluorophenyl (TFP) esters with primary amines. TFP esters are a class of amine-reactive reagents widely used in bioconjugation, crosslinking, and labeling of biomolecules such as proteins, peptides, and oligonucleotides. Their increasing popularity stems from their enhanced stability and reactivity profile compared to other commonly used active esters, such as N-hydroxysuccinimide (NHS) esters. This guide will delve into the reaction kinetics, influencing factors, and detailed experimental protocols, providing researchers with the necessary information to effectively utilize TFP ester chemistry in their work.

Core Concepts: The TFP Ester-Amine Reaction

The fundamental reaction between a TFP ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[1][2] This reaction is favored under neutral to slightly basic pH conditions, where the primary amine is deprotonated and thus more nucleophilic.[3]

A critical aspect of amine-reactive chemistry in aqueous environments is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). Hydrolysis of the ester leads to the formation of an unreactive carboxylic acid, reducing the efficiency of the conjugation reaction.[4][5] TFP esters exhibit greater stability against hydrolysis, particularly at basic pH, compared to the more commonly used NHS esters, making them a superior choice for many bioconjugation applications.[2][4][6]

Data Presentation: Quantitative Comparison of Activated Esters

The efficiency of a bioconjugation reaction is determined by the relative rates of aminolysis and hydrolysis. The following tables summarize key quantitative data comparing the performance of TFP esters with other common amine-reactive esters.

Table 1: Comparative Hydrolysis of TFP and NHS Esters at Various pH Conditions [4]

| pH | Ester Type | Pseudo-First-Order Rate Constant for Hydrolysis (k') (s⁻¹) | Half-life (t₁/₂) (minutes) |

| 7.0 | TFP | 1.0 x 10⁻⁵ | 1155 |

| NHS | 1.9 x 10⁻⁵ | 608 | |

| 8.0 | TFP | 3.8 x 10⁻⁵ | 304 |

| NHS | 1.1 x 10⁻⁴ | 105 | |

| 10.0 | TFP | 3.3 x 10⁻⁴ | 35 |

| NHS | 2.8 x 10⁻³ | 4.1 |

Data derived from studies on self-assembled monolayers (SAMs) of TFP and NHS esters.

Table 2: Comparative Performance of PFP, TFP, and NHS Esters [7]

| Parameter | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |

| Hydrolysis Half-life | More stable than NHS and TFP esters | 3.0 times longer than NHS at pH 8[4] | Hours at pH ≤ 7, minutes at pH 8[5] |

| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | Data not available | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) |

| Optimal pH for Conjugation | 7.2 - 9.0 | 7.2 - 9.0 | 7.2 - 8.5 |

| Side Reactions | Minimal side reactions reported | Data not available | Potential for ring-opening of the succinimide (B58015) ring |

Experimental Protocols

The following are detailed methodologies for common bioconjugation procedures involving TFP esters. It is crucial to use anhydrous solvents for dissolving the TFP ester to prevent premature hydrolysis.[3]

General Protocol for Protein Labeling with a TFP Ester

This protocol outlines a general procedure for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

TFP ester-activated molecule

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer.

-

TFP Ester Solution Preparation: Immediately before use, dissolve the TFP ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the dissolved TFP ester. The molar ratio of TFP ester to protein will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the ester. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[3]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[3]

-

Purification: Remove excess, unreacted TFP ester and the tetrafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Conjugating a TFP Ester to an Amine-Modified Oligonucleotide

This protocol describes the conjugation of a TFP ester to a 5'- or 3'-amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide

-

TFP ester-activated molecule

-

Reaction Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Ethanol

-

DEPC-treated water

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.

-

TFP Ester Solution Preparation: Dissolve the TFP ester-activated molecule in anhydrous DMF or DMSO.

-

Conjugation Reaction:

-

Add the TFP ester solution to the oligonucleotide solution. The optimal molar ratio should be determined empirically, but a 10- to 50-fold excess of the TFP ester is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification:

-

Precipitate the conjugated oligonucleotide by adding 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.

-

Air-dry the pellet and resuspend the conjugated oligonucleotide in DEPC-treated water or a suitable storage buffer.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of TFP ester chemistry.

References

- 1. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Role of PEGylated Linkers in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the drug, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to overcome many of the challenges associated with early ADC development. This in-depth technical guide explores the core principles of PEGylated linkers, their impact on ADC pharmacokinetics and efficacy, and provides detailed experimental methodologies for their synthesis and evaluation.

PEGylated linkers are prized for their ability to improve the physicochemical properties of ADCs.[1] The inherent hydrophilicity of PEG can significantly enhance the solubility and stability of ADCs, particularly when conjugated with hydrophobic payloads.[1][2] This improved solubility helps to prevent aggregation, a common issue that can lead to rapid clearance from circulation and potential immunogenicity.[1][3] Furthermore, the flexible and hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, shielding it from premature degradation and recognition by the immune system.[3][4] This shielding effect contributes to a longer plasma half-life and improved pharmacokinetic profile, ultimately leading to greater accumulation of the ADC at the tumor site.[1][3][5]

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of an ADC.[6][7] While longer PEG chains generally lead to improved pharmacokinetics, they can sometimes result in reduced in vitro potency.[6][7] Therefore, a careful balance must be struck to optimize both the systemic exposure and the cell-killing activity of the ADC. This guide will delve into the quantitative data that informs these design considerations and provide the experimental frameworks necessary for the rational design and evaluation of next-generation PEGylated ADCs.

Data Presentation: The Impact of PEGylation on ADC Properties

The inclusion of PEG linkers in ADCs has a quantifiable impact on their stability, pharmacokinetic parameters, and in vitro cytotoxicity. The following tables summarize key data from various studies, providing a comparative overview of how different PEG linker lengths and configurations influence ADC performance.

| Linker Type | ADC Construct | Plasma Stability (% remaining after 6 days) | Reference |

| Non-PEGylated | Ab095–vc–MMAE | ~70% (in human plasma) | [8] |

| PEGylated | Not Specified | Levels of unconjugated MMAE from Ab095–vc–MMAE ADC were <1% of the theoretical starting amount after 6 days of incubation in PBS buffer, human plasma, and cynomolgus plasma. | [8] |

| Linker Length | ADC Construct | Half-life (t½) | Clearance Rate | Reference |

| No PEG | ZHER2-SMCC-MMAE (HM) | 19.6 min | Not Specified | [1] |

| 4 kDa PEG | ZHER2-PEG4K-MMAE (HP4KM) | 49.2 min (2.5-fold increase) | Not Specified | [1] |

| 10 kDa PEG | ZHER2-PEG10K-MMAE (HP10KM) | 219.0 min (11.2-fold increase) | Not Specified | [1] |

| PEG8 | Non-binding IgG-MMAE | Slower clearance than shorter PEGs | Clearance rapidly increased for conjugates with PEGs smaller than PEG8 | [8][9] |

| PEG12 | Non-binding IgG-MMAE | Similar to PEG8 | Similar to PEG8 | [8] |

| PEG24 | Non-binding IgG-MMAE | Similar to PEG8 and PEG12 | Similar to PEG8 and PEG12 | [8] |

| Linker Length | ADC Construct | Cell Line | IC50 | Reference |

| No PEG | ZHER2-SMCC-MMAE (HM) | NCI-N87 | 7.1 nM | [1] |

| BT-474 | 4.9 nM | [1] | ||

| 4 kDa PEG | ZHER2-PEG4K-MMAE (HP4KM) | NCI-N87 | 31.9 nM (4.5-fold decrease in potency) | [1] |

| BT-474 | 26.2 nM | [1] | ||

| 10 kDa PEG | ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 | 111.3 nM (22-fold decrease in potency) | [1] |

| BT-474 | 83.5 nM | [1] |

| PEG Linker Length | Tumor Model | Animal Model | Tumor Weight Reduction | Reference |

| PEG2 / PEG4 | L540cy xenograft | SCID Mouse | 35-45% | [6] |

| PEG8 / PEG12 / PEG24 | L540cy xenograft | SCID Mouse | 75-85% | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG linker, conjugation to an antibody, and subsequent in vitro and in vivo evaluation of the resulting ADC.

Protocol 1: Synthesis of Maleimide-PEG-NHS Ester

This protocol describes a two-step synthesis of a heterobifunctional PEG linker, Maleimide-PEG-NHS ester, which is commonly used for ADC development.

Materials:

-

α-Maleimido-ω-amino-PEG (Mal-PEG-NH2)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve α-Maleimido-ω-amino-PEG (Mal-PEG-NH2) in anhydrous DCM.

-

Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and triethylamine (TEA) (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, wash the reaction mixture with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to obtain the pure Maleimide-PEG-NHS ester.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

-

Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol details the conjugation of a cytotoxic drug to a monoclonal antibody using a heterobifunctional PEG linker.[10][11]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG-Drug construct

-

Quenching reagent (e.g., N-acetylcysteine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a calculated amount of TCEP or DTT solution to achieve partial reduction of the interchain disulfide bonds. A molar excess of 2-5 equivalents of reducing agent per antibody is a typical starting point.[10][11]

-

Incubate the reaction mixture at 37°C for 30-90 minutes.[11]

-

Remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.4.

-

-

Conjugation:

-

Immediately after reduction, add the Maleimide-PEG-Drug construct to the reduced antibody solution. A molar excess of 1.5-5 equivalents of the drug-linker per free thiol is recommended.[11]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the in vitro potency (IC50) of the ADC.[3][14][16][17][18]

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cancer cell line (antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and unconjugated payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated payload in complete cell culture medium.

-

Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][17]

-

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

-

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model